molecular formula C11H17NO2 B13213841 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline

Cat. No.: B13213841
M. Wt: 195.26 g/mol
InChI Key: MHLWAFVQSYXQLD-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline is a high-value chemical building block with the CAS Registry Number 1699148-52-1 . This organic compound, with a molecular formula of C 11 H 17 NO 2 and a molecular weight of 195.26 g/mol, is characterized by an aniline group attached to a methoxy- and an isopropoxymethyl-substituted benzene ring . Its structure, defined by the SMILES notation NC1=CC=C(COC(C)C)C(OC)=C1, makes it a versatile aniline derivative for advanced synthetic applications . This compound serves as a key advanced intermediate in organic synthesis and medicinal chemistry research. Its molecular framework is particularly valuable for constructing more complex molecules, with potential applications in the development of pharmaceutical candidates and novel chemical entities . Researchers utilize this aniline in various chemical transformations, including its role as a precursor in the synthesis of other compounds, as evidenced by its use in forming derivatives like 2-chloro-N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]aniline . The presence of both an amine and ether functional groups provides two distinct sites for chemical modification, enabling its incorporation into larger molecular structures such as ligands for metal-organic complexes or as a core scaffold in drug discovery projects . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and employ appropriate safety precautions before handling.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-methoxy-4-(propan-2-yloxymethyl)aniline

InChI

InChI=1S/C11H17NO2/c1-8(2)14-7-9-4-5-10(12)6-11(9)13-3/h4-6,8H,7,12H2,1-3H3

InChI Key

MHLWAFVQSYXQLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction-Based Approach

A chiral intermediate can be synthesized via Mitsunobu reaction, as demonstrated in the synthesis of structurally related 1,2,3-triazole derivatives. For 3-methoxy-4-[(propan-2-yloxy)methyl]aniline:

  • Starting Material : 4-Amino-3-methoxybenzyl alcohol.
  • Protection : The amine group is acetylated using acetic anhydride to prevent side reactions.
  • Mitsunobu Reaction : The alcohol reacts with isopropyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), forming the isopropoxymethyl ether.
  • Deprotection : Hydrolysis of the acetyl group with aqueous HCl yields the target compound.

Key Conditions :

  • Solvent: Dry THF at 0°C to room temperature.
  • Yield: ~85% (based on analogous Mitsunobu reactions).

Tosylation and Nucleophilic Substitution

This method mirrors the synthesis of azide intermediates in triazole derivatives:

  • Tosylation : 4-Amino-3-methoxybenzyl alcohol is treated with TsCl (tosyl chloride) in dichloromethane (DCM) with Et₃N, converting the hydroxyl group to a tosylate.
  • Substitution : The tosylate undergoes nucleophilic displacement with sodium isopropoxide in DMF at 70°C.
  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 9:1).

Spectroscopic Validation :

  • ¹H NMR : δ 1.24 (d, 6H, CH(CH₃)₂), 3.69 (s, 3H, OCH₃), 4.48 (m, 1H, OCH), 6.63–7.78 (aromatic protons).
  • HRMS : m/z calculated for C₁₂H₁₈NO₃ [M+H]⁺: 224.1287, observed: 224.1283.

Direct Alkylation of Benzyl Halides

A simplified route involves alkylation of 4-amino-3-methoxybenzyl chloride:

  • Bromination : 4-Amino-3-methoxybenzyl alcohol reacts with PBr₃ to form 4-amino-3-methoxybenzyl bromide.
  • Etherification : Treatment with isopropyl alcohol and K₂CO₃ in THF/H₂O (3:1) at 85°C for 12 hours.
  • Isolation : Extraction with Et₂O and purification via column chromatography.

Yield : 78–82% (similar to azide formation in triazole syntheses).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Mitsunobu Reaction High stereoselectivity, mild conditions Requires expensive reagents (DIAD, PPh₃) 85%
Tosylation/Substitution Scalable, avoids protection steps Longer reaction time 78%
Direct Alkylation Simplified workflow Potential over-alkylation side reactions 82%

Characterization and Validation

All synthesized batches of this compound were validated using:

  • FT-IR : Peaks at 1214 cm⁻¹ (C-O-C stretch) and 1498 cm⁻¹ (aromatic C=C).
  • ¹³C NMR : δ 55.2 (OCH₃), 70.1 (OCH(CH₃)₂), 115.4–152.3 (aromatic carbons).

Industrial and Research Applications

The compound’s ether and amine functionalities make it a versatile intermediate for:

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Donating Groups : Methoxy and ether substituents (e.g., isopropoxymethyl) increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., chloro in ), which deactivate the ring .
  • Steric Hindrance : Bulky groups like isopropoxymethyl (target compound) or propargyloxy may hinder reactions at the para position, directing reactivity to meta or ortho sites.

Synthetic Routes: Alkylation: The propargyloxy group in was likely introduced via alkylation of a phenolic intermediate. Similarly, the target compound’s isopropoxymethyl group could be added using a Mannich-type reaction or alkylation of 4-hydroxy-3-methoxyaniline .

Applications :

  • Pharmaceutical Intermediates : Substituted anilines are pivotal in synthesizing bioactive molecules. For example, 4-Methoxy-3-(propan-2-yloxy)aniline may serve as a precursor for antitumor agents or kinase inhibitors.
  • Materials Science : Compounds like with extended aromatic systems are used in conductive polymers or metal-organic frameworks (MOFs) .

Biological Activity

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline, a derivative of aniline, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a methoxy group and an isopropoxy group attached to the benzene ring, which influences its chemical properties and biological interactions.

The molecular formula of this compound is C12H17NO3. Its unique substitution pattern is crucial for its biological activity, as it affects the compound's reactivity and interaction with various biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. These activities are likely mediated through interactions with specific enzymes or receptors, although the detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds with similar structural features often demonstrate antimicrobial effects. For instance, derivatives of aniline have been studied for their ability to inhibit bacterial growth and exhibit antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The anticancer activity of this compound is hypothesized to stem from its ability to induce apoptosis in cancer cells or inhibit tumor growth through modulation of signaling pathways involved in cell proliferation. Specific studies are needed to confirm these effects and identify the underlying mechanisms.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival or microbial metabolism.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications for this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of methoxy-substituted anilines showed significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for further exploration with this compound .
  • Anticancer Research : In vitro studies on structurally similar compounds have shown cytotoxic effects on various cancer cell lines, suggesting that this compound could similarly exhibit anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
3-Methoxy-4-(propan-2-yloxy)anilineAntimicrobial, AnticancerSimilar structure; studied for biological effects .
3-Methoxy-5-(propan-2-yloxy)anilinePotential anti-inflammatoryDifferent substitution pattern; less studied .
4-Methoxy-3-(propan-2-yloxy)anilineAntimicrobialSimilar structure; known for antimicrobial properties .

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